molecular formula C12H16ClN3O B1390265 N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride CAS No. 1185296-01-8

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride

Cat. No.: B1390265
CAS No.: 1185296-01-8
M. Wt: 253.73 g/mol
InChI Key: FUQPJHJQBDDSPJ-UHFFFAOYSA-N
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Description

Chemical Structure: This compound consists of a 1,2,4-oxadiazole core substituted at the 5-position with a 4-methylphenyl group. The ethanamine side chain is N-methylated and protonated as a hydrochloride salt.

Properties

IUPAC Name

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-9-3-5-10(6-4-9)12-14-11(15-16-12)7-8-13-2;/h3-6,13H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQPJHJQBDDSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its unique structure and biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H16ClN3OC_{12}H_{16}ClN_3O and features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC12H16ClN3OC_{12}H_{16}ClN_3O
CAS Number1185296-01-8
Molecular Weight253.73 g/mol
SolubilitySoluble in water
Hazard ClassificationIrritant

Target Receptors : The primary target of this compound is the trace amine-associated receptor 1 (TAAR1). This receptor is involved in various neurological processes and is a target for drugs aimed at treating psychiatric disorders.

Biochemical Pathways : Upon binding to TAAR1, the compound activates intracellular signaling cascades that may influence neurotransmitter release and neuronal excitability. This mechanism suggests potential applications in neuropharmacology.

Biological Activities

Recent studies have highlighted various biological activities attributed to this compound:

  • Antioxidant Activity : Research indicates that oxadiazole derivatives exhibit significant radical scavenging properties. For instance, compounds similar to this compound have shown radical scavenging activity ranging from 32% to 87% at concentrations of 25 µM .
  • Anti-inflammatory Effects : In vivo studies have demonstrated that oxadiazole derivatives can inhibit edema significantly. For example, compounds in this class have been shown to reduce carrageenan-induced paw edema by up to 82% at a dose of 25 mg/kg .
  • Cytotoxicity Against Cancer Cells : Preliminary findings suggest that the compound may possess cytotoxic properties against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance cytotoxic activity .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their antioxidant and anti-inflammatory activities. The results indicated that these compounds could serve as lead structures for developing new therapeutic agents .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of oxadiazole compounds on human cancer cell lines. The findings revealed that certain substitutions on the oxadiazole ring significantly increased their potency against cancer cells .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Likely $ C{12}H{14}ClN_3O $ (based on analogs with phenyl or methyl substituents).
  • Molecular Weight : Estimated ~251.7 g/mol.
  • Synthesis : Typically involves cyclization of amidoxime intermediates with activated carboxylic acid derivatives, followed by N-methylation and salt formation .

Structural Analogs and Substitution Effects

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent on Oxadiazole (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound : N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine HCl 4-Methylphenyl $ C{12}H{14}ClN_3O $ ~251.7 Higher lipophilicity due to aromatic methyl group; potential enhanced receptor binding .
N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine HCl (CAS 1255717-81-7) Methyl $ C6H{12}ClN_3O $ 177.63 Lower steric hindrance; improved solubility in polar solvents .
N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine HCl Phenyl $ C{11}H{12}ClN_3O $ 237.69 Moderate lipophilicity; benchmark for SAR studies .
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine HCl (CAS 1609403-75-9) Trifluoromethyl $ C6H9ClF3N3O $ 231.61 Enhanced metabolic stability; electron-withdrawing group affects reactivity .

Solubility and Stability

  • Aqueous Solubility : The 4-methylphenyl derivative is less soluble than the methyl analog (177.63 g/mol compound: soluble in DMSO >50 mg/mL) but more soluble than the trifluoromethyl variant .
  • Stability : Hydrochloride salts generally exhibit better crystallinity and thermal stability (e.g., melting points 178–179°C for nitrofuran analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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